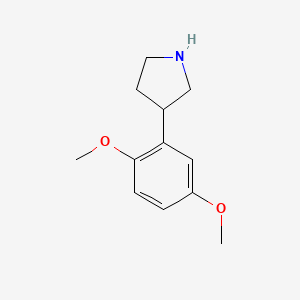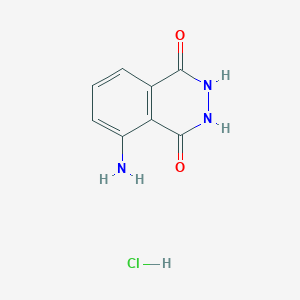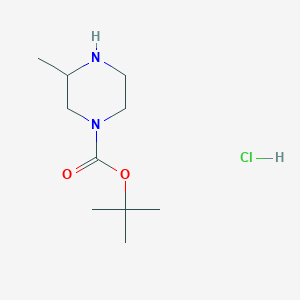
3-(2,5-二甲氧基苯基)吡咯烷
描述
3-(2,5-Dimethoxyphenyl)pyrrolidine, commonly referred to as 3-DMPP, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 230.3 g/mol and a melting point of 91-92 °C. 3-DMPP is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of laboratory experiments.
科学研究应用
生物活性分子的合成
吡咯烷环是3-(2,5-二甲氧基苯基)吡咯烷的核心结构,在药物化学中被广泛用于合成生物活性化合物。 其饱和性质和sp3杂化使其能够对药效团空间进行多样化的探索,为分子的立体化学做出了重大贡献 .
材料科学应用
在材料科学中,由于其二甲氧基苯基基团,该化合物可用于制造具有特定光学性质的新型材料。 这些材料可应用于有机电子器件的开发,例如OLED或导电聚合物 .
化学合成
3-(2,5-二甲氧基苯基)吡咯烷: 是化学合成中的一种用途广泛的中间体。 它可以用来构建复杂分子,特别是在天然产物和药物的合成中,吡咯烷环是一种常见的基序 .
色谱法
由于其独特的结构,该化合物可作为色谱分析中的标准物质或参照物质,通过比较保留时间来帮助识别或量化混合物中的物质 .
分析化学
在分析化学中,3-(2,5-二甲氧基苯基)吡咯烷可用于开发新的分析方法,例如光谱法或质谱法,来分析复杂的生物样品 .
生物学研究
该化合物的结构使其能够与生物分子相互作用,使其成为研究蛋白质-配体相互作用或酶抑制的潜在候选者,这在药物发现过程中至关重要 .
安全性和毒理学
它也可用于安全性和毒理学研究,以了解相关化合物的代谢途径和潜在毒性,这对药物开发至关重要.
有机化学中的机理研究
3-(2,5-二甲氧基苯基)吡咯烷: 可用于研究反应机理,例如卡多根反应,该反应涉及硝基吡啶转化为吡咯,为杂环化合物的合成提供了见解 .
作用机制
Target of Action
It is known that pyrrolidine derivatives, which include 3-(2,5-dimethoxyphenyl)pyrrolidine, have a broad spectrum of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrrolidine derivatives interact with their targets, leading to various changes . The interaction often involves binding to the target receptor, which can trigger a series of biochemical reactions .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with pyrrolidine derivatives, it is likely that the compound has diverse molecular and cellular effects .
安全和危害
The safety data sheet for pyrrolidine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
生化分析
Biochemical Properties
3-(2,5-Dimethoxyphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of 3-(2,5-Dimethoxyphenyl)pyrrolidine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is essential for cell growth and differentiation. Additionally, 3-(2,5-Dimethoxyphenyl)pyrrolidine can alter gene expression patterns, leading to changes in cellular behavior and metabolism .
Molecular Mechanism
At the molecular level, 3-(2,5-Dimethoxyphenyl)pyrrolidine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 3-(2,5-Dimethoxyphenyl)pyrrolidine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,5-Dimethoxyphenyl)pyrrolidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2,5-Dimethoxyphenyl)pyrrolidine remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 3-(2,5-Dimethoxyphenyl)pyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
3-(2,5-Dimethoxyphenyl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that can be excreted from the body .
Transport and Distribution
Within cells and tissues, 3-(2,5-Dimethoxyphenyl)pyrrolidine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall biological activity. For example, its distribution in the liver can affect hepatic metabolism and detoxification processes .
Subcellular Localization
The subcellular localization of 3-(2,5-Dimethoxyphenyl)pyrrolidine is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular distribution is crucial for elucidating its precise mechanisms of action .
属性
IUPAC Name |
3-(2,5-dimethoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-3-4-12(15-2)11(7-10)9-5-6-13-8-9/h3-4,7,9,13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXGZDPEXFOZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647990 | |
| Record name | 3-(2,5-Dimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938458-95-8 | |
| Record name | 3-(2,5-Dimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-Dimethoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)







![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)


